(E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)acrylic acid
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Overview
Description
(E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids This compound is characterized by the presence of a chloro, methoxy, and propoxy substituent on the phenyl ring, along with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and solvent systems to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
(E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)acrylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
(E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)acrylic acid can be compared with other similar compounds, such as:
- 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenyl)acrylic acid
These compounds share structural similarities but differ in their substituents and overall molecular architecture. The unique combination of chloro, methoxy, and propoxy groups in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15ClO4 |
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Molecular Weight |
270.71 g/mol |
IUPAC Name |
3-(2-chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H15ClO4/c1-3-6-18-12-8-10(14)9(4-5-13(15)16)7-11(12)17-2/h4-5,7-8H,3,6H2,1-2H3,(H,15,16) |
InChI Key |
VFEUXEZKWMTWEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Cl)C=CC(=O)O)OC |
Origin of Product |
United States |
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